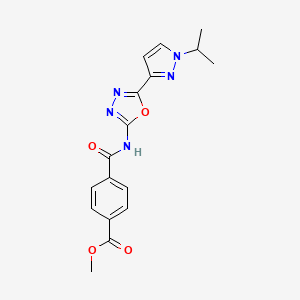
methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound known for its unique structure and diverse chemical properties. This compound contains several functional groups that contribute to its reactivity and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can be synthesized through a multi-step process involving the construction of the oxadiazole ring, followed by the attachment of the pyrazole moiety and subsequent esterification. Key reaction conditions typically include the use of appropriate solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes, utilizing advanced techniques such as chromatography for purification and spectroscopic methods for quality control. The optimization of reaction parameters is crucial to achieve cost-effective and sustainable production.
化学反応の分析
Types of Reactions
This compound undergoes various types of reactions, including:
Oxidation: Leading to the formation of more oxidized derivatives.
Reduction: Yielding reduced forms of the compound.
Substitution: Where different substituents can replace existing functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH, and solvent choices.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation might result in the formation of carboxylic acids, while reduction could yield alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound is utilized as a reagent in various organic synthesis processes, aiding in the construction of more complex molecules.
Biology
In biological research, methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is studied for its interactions with biological macromolecules, contributing to the understanding of biochemical pathways and mechanisms.
Medicine
Industry
Industrial applications include its use as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.
作用機序
The compound exerts its effects through specific interactions with molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites, modulating the activity of these biomolecules and influencing biochemical pathways. The presence of the oxadiazole and pyrazole moieties plays a key role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Similar compounds include:
Methyl 4-((5-(1-methyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Methyl 4-((5-(1-ethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
Highlighting Uniqueness
Methyl 4-((5-(1-isopropyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate stands out due to its unique isopropyl substituent on the pyrazole ring, which enhances its steric properties and influences its reactivity and binding interactions.
This compound's specific structure and properties make it a valuable subject for continued research and application in various scientific fields.
特性
IUPAC Name |
methyl 4-[[5-(1-propan-2-ylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O4/c1-10(2)22-9-8-13(21-22)15-19-20-17(26-15)18-14(23)11-4-6-12(7-5-11)16(24)25-3/h4-10H,1-3H3,(H,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBJOUDWPIFBHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-{2-[(E)-2-(4-bromophenyl)ethenesulfonamido]-2,4-dimethylpentyl}carbamate](/img/structure/B2924290.png)
![3-Phenyl-1-{4-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]piperidin-1-yl}prop-2-en-1-one](/img/structure/B2924291.png)
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide](/img/structure/B2924292.png)
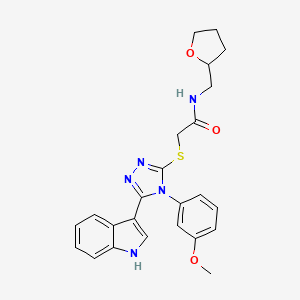
![2-[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2924294.png)
![4-{[1-(2,3-Dihydro-1-benzofuran-5-sulfonyl)piperidin-3-yl]methoxy}pyridine](/img/structure/B2924297.png)
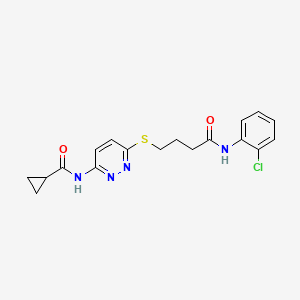
![[2-(1H-imidazol-1-yl)pyridin-3-yl]methanamine](/img/structure/B2924300.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)isobutyramide](/img/structure/B2924301.png)
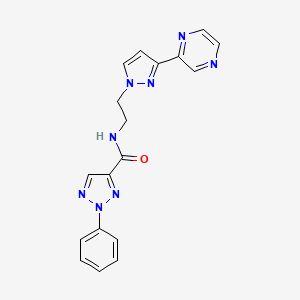
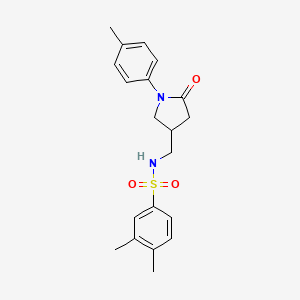
![N-{2-methylpyrazolo[1,5-a]pyrimidin-6-yl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2924307.png)
![N-Ethyl-2-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2924311.png)
![1-(4-chlorophenyl)-3-phenyl-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2924313.png)
